2-Methylquinolin-3-amine 2-Methylquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 21352-22-7
VCID: VC21108771
InChI: InChI=1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3
SMILES: CC1=NC2=CC=CC=C2C=C1N
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

2-Methylquinolin-3-amine

CAS No.: 21352-22-7

Cat. No.: VC21108771

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methylquinolin-3-amine - 21352-22-7

Specification

CAS No. 21352-22-7
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 2-methylquinolin-3-amine
Standard InChI InChI=1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3
Standard InChI Key SCOYSIILKQNHRZ-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C=C1N
Canonical SMILES CC1=NC2=CC=CC=C2C=C1N

Introduction

Chemical Identity and Basic Properties

2-Methylquinolin-3-amine is a nitrogen-containing heterocyclic compound with distinct structural characteristics that define its chemical behavior and potential applications. The compound consists of a quinoline ring system with a methyl group at the 2-position and an amino group at the 3-position, creating a molecule with interesting electronic and structural properties. This arrangement of functional groups contributes to its reactivity patterns and potential biological interactions, making it a compound of interest in various research fields. The presence of both basic nitrogen atoms and an amino group provides multiple sites for hydrogen bonding and potential derivatization, expanding its utility as a synthetic intermediate.

Physical and Chemical Data

A comprehensive data profile of 2-methylquinolin-3-amine reveals important physical and chemical parameters essential for researchers working with this compound. The following table presents the key identification and property data that characterize this molecule:

PropertyValue
CAS Number21352-22-7
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.2 g/mol
IUPAC Name2-methylquinolin-3-amine
Standard InChIInChI=1S/C10H10N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,11H2,1H3
Standard InChIKeySCOYSIILKQNHRZ-UHFFFAOYSA-N
SMILESCC1=NC2=CC=CC=C2C=C1N
PubChem Compound ID12300696

The structural features and chemical identity data provide essential information for researchers seeking to work with this compound or its derivatives. These parameters facilitate accurate identification and characterization of the compound in various chemical and biological studies. The unique InChIKey and SMILES notation ensure precise digital representation of the molecule for database searches and computational studies.

Synthesis Methods

Multiple synthetic routes have been developed to access 2-methylquinolin-3-amine and related derivatives, reflecting the importance of these compounds in chemical research. The development of effective and efficient synthesis methods is crucial for advancing research in this area, as it enables broader access to these compounds for various applications. Both traditional and modern synthetic approaches offer different advantages in terms of yield, selectivity, and practicality.

Classical Synthetic Approaches

Classical methods for synthesizing quinoline derivatives like 2-methylquinolin-3-amine include well-established reactions such as the Skraup synthesis and the Doebner-Miller synthesis. These approaches typically involve the reaction of aniline derivatives with appropriate reagents under specific conditions to form the desired quinoline structure. These methods have provided reliable routes to quinoline scaffolds for decades, though they may require optimization for specific substitution patterns. The traditional approaches often involve harsh reaction conditions but remain valuable for large-scale preparations.

Modern Synthetic Developments

Recent advances in synthetic methodology have led to more efficient and selective approaches to quinolin-3-amine derivatives. A notable example is the development of an oxidative cyclization method using Mn(III) acetate as a mild one-electron oxidant to promote radical processes for constructing polysubstituted quinolin-3-amines. This approach utilizes 2-(2-isocyanophenyl)acetonitriles and organoboron reagents as substrates, offering advantages such as practical methodology, mild reaction conditions, high efficiency, and good functional group compatibility .

Additionally, researchers have explored photocatalytic methods for synthesizing similar structures. For instance, 4CzIPN-catalyzed radical-initiated cascade cyclization has been applied for the photosynthesis of polysubstituted quinolin-3-amines, demonstrating the ongoing innovation in this area . These modern approaches often enable more environmentally friendly conditions and better control over regiochemistry compared to traditional methods.

Structural Relationships and Related Compounds

2-Methylquinolin-3-amine belongs to a family of related quinoline derivatives that share structural similarities but exhibit distinct properties and applications. Understanding these relationships helps contextualize the compound's potential uses and chemical behavior. Several structurally related compounds appear in the chemical literature, each with their own unique properties and applications.

Hydroxyl Analogs

A closely related compound is 2-methylquinolin-3-ol (CAS: 613-19-4), which differs only by the replacement of the amino group with a hydroxyl group. This compound has a molecular weight of 159.185 g/mol, a density of 1.21 g/cm³, and a boiling point of 303.7°C at 760 mmHg. The hydroxyl analog also exhibits different physical properties, including a higher flash point of 137.5°C compared to typical amine derivatives . The substitution of amino for hydroxyl significantly alters the hydrogen bonding properties and reactivity patterns of the molecule, which may translate to different biological activities.

Halogenated Derivatives

Applications and Biological Relevance

2-Methylquinolin-3-amine has attracted interest in various research fields, particularly in medicinal chemistry, due to its potential biological activities and synthetic versatility. The quinoline scaffold is well-recognized for its diverse biological properties, making derivatives like 2-methylquinolin-3-amine promising candidates for drug development research. While specific studies on this exact compound are somewhat limited in the available literature, broader research on related quinoline derivatives provides valuable insights into potential applications.

Medicinal Chemistry Applications

The compound has been identified as a potentially valuable scaffold in medicinal chemistry research. Quinoline derivatives broadly have demonstrated various biological activities, including antimalarial, antibacterial, and anticancer properties. The specific positioning of the methyl and amino groups in 2-methylquinolin-3-amine may confer unique interactions with biological targets. While specific data on the biological activity of 2-methylquinolin-3-amine itself is limited, structural analogs in the quinoline family have shown promising results in various therapeutic areas.

Use as a Chemical Intermediate

2-Methylquinolin-3-amine serves as an important intermediate in the synthesis of more complex compounds with potential pharmaceutical applications. The amino group at the 3-position provides a versatile handle for further derivatization through various chemical transformations, including acylation, alkylation, and coupling reactions. This synthetic utility makes the compound valuable in building more complex molecular architectures with enhanced or targeted biological activities .

Research Directions

Current research involving quinolin-3-amine derivatives suggests several promising directions for future investigation. The development of new synthetic methods, as exemplified by recent work on Mn(III)-catalyzed oxidative cyclization and photocatalytic approaches, continues to improve access to these compounds and their derivatives . These methodological advances enable the exploration of more diverse structural variations and potentially the discovery of new biological activities associated with this molecular scaffold.

Challenges and Future Perspectives

Despite the potential of 2-methylquinolin-3-amine in various applications, several challenges remain in its research and development. Addressing these challenges presents opportunities for future research and innovation in this area. The continued exploration of this compound and its derivatives could yield valuable insights for both chemical methodology and applied research.

Synthetic Challenges

While several methods exist for synthesizing quinolin-3-amine derivatives, challenges remain in developing more efficient, selective, and scalable processes. Current approaches, such as the Mn(III)-catalyzed oxidative cyclization, offer improvements over traditional methods but may still face limitations in terms of substrate scope, functional group compatibility, or scalability . Continued innovation in synthetic methodology could address these challenges and expand access to a broader range of derivatives for structure-activity relationship studies.

Future Research Opportunities

Several promising research directions emerge from the current state of knowledge about 2-methylquinolin-3-amine. These include:

  • Further exploration of its potential biological activities, particularly in antimicrobial and anticancer applications

  • Development of structure-activity relationships through the synthesis and evaluation of diverse derivatives

  • Investigation of its potential as a building block for more complex molecular architectures

  • Exploration of green chemistry approaches to its synthesis and derivatization

These research directions could significantly expand our understanding of this compound and unlock new applications in medicinal chemistry and related fields.

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